3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE
Overview
Description
3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE is a significant compound in the field of medicinal chemistry. It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities. This compound is a derivative of isoquinoline and has garnered attention due to its potential therapeutic applications, particularly in treating neurodegenerative disorders and infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE typically involves multicomponent reactions. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold . Another approach involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which allow for the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles .
Industrial Production Methods
Industrial production of this compound often employs environmentally friendly methods to enhance yield and selectivity. Multicomponent reactions (MCRs) are favored due to their efficiency in generating molecular diversity and complexity. These reactions improve atom economy and product yield, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline to its corresponding isoquinoline derivative.
Reduction: Reduction reactions can further hydrogenate the compound, altering its biological activity.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields isoquinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines .
Scientific Research Applications
3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various alkaloids and bioactive molecules.
Biology: The compound is studied for its role in inhibiting enzymes and modulating biological pathways.
Medicine: It has potential therapeutic applications in treating neurodegenerative disorders and infections.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as phenylethanolamine N-methyltransferase (PNMT), which plays a role in neurotransmitter regulation. The compound’s structure allows it to form hydrophobic interactions with amino acid residues in the enzyme’s active site, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its role in modulating neurotransmitter function.
3,4-Dihydro-1H-isoquinoline: Another derivative with potential therapeutic applications
Uniqueness
3,4-DIHYDROISOQUINOLIN-2(1H)-AMINE stands out due to its specific amino substitution, which enhances its biological activity and selectivity. This unique structural feature allows it to interact more effectively with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYANYSZUKHQLKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197496 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4836-98-0 | |
Record name | 3,4-Dihydro-2(1H)-isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4836-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1,2,3,4-tetrahydroisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004836980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC82330 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-1,2,3,4-TETRAHYDROISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SW9KP0INH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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